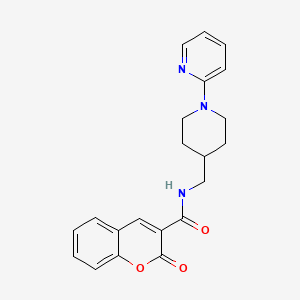![molecular formula C10H19NO2 B2668913 {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol CAS No. 1820734-72-2](/img/structure/B2668913.png)
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol, also known as ACPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ACPM is a cyclic amine that contains a cyclopropyl group, which makes it unique from other compounds.
Wissenschaftliche Forschungsanwendungen
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol has potential applications in drug discovery and development due to its unique structure. It can be used as a starting material for the synthesis of various compounds that have potential therapeutic properties. This compound can also be used as a ligand in drug design studies to identify new drug targets. This compound has been shown to have activity against various cancer cell lines, making it a promising lead compound for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in cell proliferation and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a desirable effect in anticancer drugs. This compound has been shown to have low toxicity in normal cells, making it a promising lead compound for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol in lab experiments include its unique structure, which makes it a promising lead compound for the development of new drugs. This compound has been shown to have activity against various cancer cell lines, making it a potential anticancer drug. The limitations of using this compound in lab experiments include its low yield during synthesis, which can make it difficult to obtain pure this compound. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol. One direction is to explore the potential of this compound as a lead compound for the development of new anticancer drugs. Another direction is to investigate the mechanism of action of this compound to better understand how it inhibits the activity of enzymes involved in cell proliferation and survival. Additionally, future research could focus on improving the synthesis method of this compound to increase yield and purity.
Synthesemethoden
The synthesis of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol involves the reaction between cyclopropylmethylamine and 4-hydroxymethyltetrahydrofuran. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain pure this compound. The yield of this reaction is approximately 60%.
Eigenschaften
IUPAC Name |
[4-[amino(cyclopropyl)methyl]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(8-1-2-8)10(7-12)3-5-13-6-4-10/h8-9,12H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHJJJMLCMGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2(CCOCC2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)
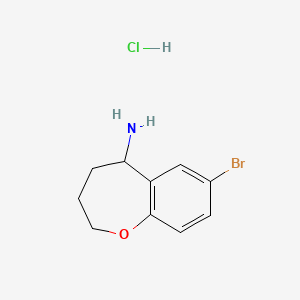
![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)
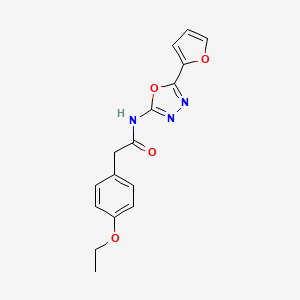

![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)
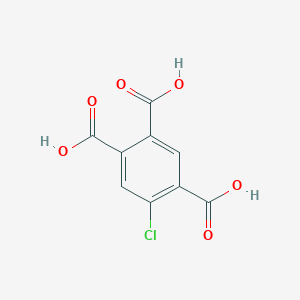


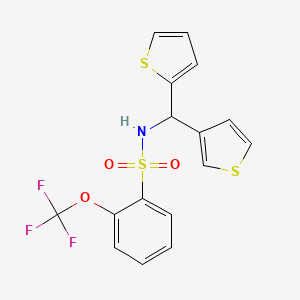
![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)
